3-Aminophthalhydrazide monosodium salt, also known as luminol sodium salt, is a chemical compound primarily known for its chemiluminescent properties. [] It is the sodium salt of 3-Aminophthalhydrazide, a cyclic hydrazide that emits light upon oxidation. This chemiluminescence makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry, biochemistry, and forensic science.
The most significant chemical reaction involving 3-Aminophthalhydrazide monosodium salt is its chemiluminescence reaction. This reaction occurs when luminol is oxidized in the presence of an oxidizing agent, typically hydrogen peroxide (H2O2), and a catalyst. [] The catalyst can be an enzyme like peroxidase [] or a metal ion like iron (II). [] During this reaction, 3-Aminophthalhydrazide is converted to an excited state of 3-aminophthalate, which then emits light as it returns to its ground state.
The mechanism of action of 3-Aminophthalhydrazide derivatives has been studied in the context of multiple myeloma, a type of cancer that affects plasma cells. One analog of thalidomide, 3-aminothalidomide, which shares a similar core structure with 3-Aminophthalhydrazide, has been found to exhibit antiangiogenic effects. These effects are believed to be due to the compound's ability to inhibit both tumor cell proliferation and the vascular compartment that supports tumor growth. Interestingly, this inhibition does not correlate with the suppression of tumor necrosis factor-alpha (TNF-alpha), suggesting a unique pathway of action1.
In the field of mass spectrometry imaging, particularly using matrix-assisted laser desorption/ionization (MALDI) techniques, 3-Aminophthalhydrazide and its sodium salt have been evaluated as potential matrixes. The discovery of new MALDI matrixes is crucial for improving ionization efficiency, signal intensity, and molecular coverage. Among several candidates, 3-Aminophthalhydrazide and its sodium salt have shown superior performance in dual polarity MALDI MSI. They have enabled the detection of a broad range of endogenous metabolites in mouse brain tissue with higher sensitivity and lower background noise compared to commonly used matrixes. This has significant implications for the localization of biomarkers in brain diseases, as demonstrated by the study of metabolic responses to ischemia-induced disturbances in mouse brain subjected to middle cerebral artery occlusion (MCAO). The use of 3-Aminophthalhydrazide led to the identification of alterations in 105 metabolites in the affected hemispheres, highlighting its potential as a matrix for MALDI FTICR MSI in the study of neurological disorders2.
While the paper provided does not directly discuss the therapeutic applications of 3-Aminophthalhydrazide monosodium salt, the related compound 3-aminothalidomide's mechanism of action in multiple myeloma suggests potential therapeutic applications. By inhibiting both the tumor and vascular compartments, compounds like 3-aminothalidomide could offer a synergistic approach to cancer treatment. This could pave the way for the development of new treatments that target the complex interactions between tumors and their supporting vasculature1.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: